molecular formula C10H9NO4S B2465416 6-(methylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 383132-63-6

6-(methylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No. B2465416
CAS RN: 383132-63-6
M. Wt: 239.25
InChI Key: ORTLANQKWQFYJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(methylsulfonyl)-1H-indole-2-carboxylic acid” can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The “6-(methylsulfonyl)” indicates that a methylsulfonyl group (-SO2CH3) is attached to the 6-position of the indole ring. The “carboxylic acid” indicates the presence of a -COOH group, but the position of this group on the indole ring is not specified in the name .

Scientific Research Applications

Synthesis and Antidiabetic Activity

The synthesis of derivatives of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid has been explored for antidiabetic properties. Specifically, compounds such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid showed potent antidiabetic activity in streptozotocin-induced diabetic rats. This indicates its potential application in diabetes treatment research (Choudhary et al., 2011).

Cytotoxic Activity Against Cancer Cell Lines

Another significant application of this compound is in cancer research. Indole C5-O-substituted compounds, including those with 5-O-methylsulfonyl substitutions, have shown cytotoxic activity against various human cancer cell lines. This highlights their potential use in developing new cancer treatments (Choi & Ma, 2010).

Versatility in Chemical Synthesis

6-(methylsulfonyl)-1H-indole-2-carboxylic acid also plays a role in the synthesis of a variety of chemical compounds. Its versatility is showcased in the synthesis of different important compounds like 3-acylindoles, indole-3-carboxylic esters, and indole-3-sulfinic acids. The easy accessibility of these compounds demonstrates the compound's adaptability in chemical synthesis processes (Zhang et al., 2016).

Biological Evaluation and Docking Studies

The compound's derivatives have been used in biological evaluation and docking studies, particularly in the context of cyclooxygenase-2 inhibitors. This research is crucial for understanding the interaction of these compounds with biological molecules and for drug development (Cruz-López et al., 2007).

Antimicrobial Activities

Compounds derived from 6-(methylsulfonyl)-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents and enhances our understanding of the therapeutic potential of these compounds (Gündüzalp et al., 2014).

Potential in Cardiovascular Research

The compound's derivatives, particularly (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, have been investigated as Na+/H+ antiporter inhibitors. This is significant in the context of cardiac ischemia and reperfusion, presenting potential applications in cardiovascular research (Baumgarth et al., 1997).

properties

IUPAC Name

6-methylsulfonyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLANQKWQFYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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